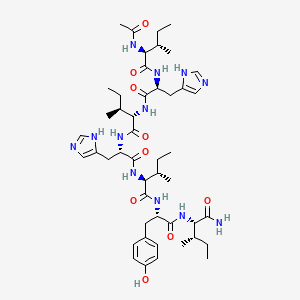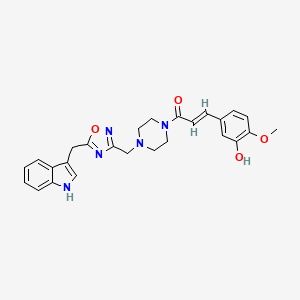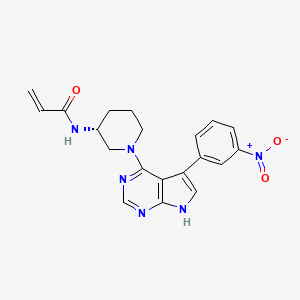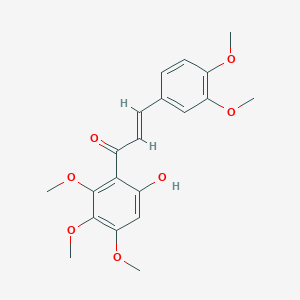
6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is a chalcone derivative known for its diverse biological activities. Chalcones are a group of natural compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound has been isolated from various plant sources and exhibits significant anti-inflammatory and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4,2’,3’,4’-pentamethoxybenzaldehyde and 6’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 6’-oxo-3,4,2’,3’,4’-pentamethoxychalcone.
Reduction: Formation of 6’-hydroxy-3,4,2’,3’,4’-pentamethoxychalcone alcohol.
Substitution: Formation of various substituted chalcones depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: Exhibits significant anti-inflammatory and antibacterial activities, making it a potential candidate for drug development.
Medicine: Investigated for its chemopreventive properties and potential use in cancer therapy.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone involves multiple molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and interleukin-10.
Antibacterial Activity: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Chemopreventive Activity: Modulates the nuclear factor-kappa B (NF-κB) and PI3K/Akt signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone is unique due to its specific substitution pattern and biological activities. Similar compounds include:
2’-Hydroxy-3,4,4’,5,6’-pentamethoxychalcone: Exhibits similar anti-inflammatory and antibacterial properties but differs in the position of the hydroxyl group.
4,6’-Dihydroxy-3,2’,4’-trimethoxychalcone: Another chalcone derivative with comparable biological activities but different methoxy substitution patterns.
These comparisons highlight the structural diversity and functional uniqueness of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H22O7 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H22O7/c1-23-15-9-7-12(10-16(15)24-2)6-8-13(21)18-14(22)11-17(25-3)19(26-4)20(18)27-5/h6-11,22H,1-5H3/b8-6+ |
Clé InChI |
YYGVWBCOVUSNQT-SOFGYWHQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


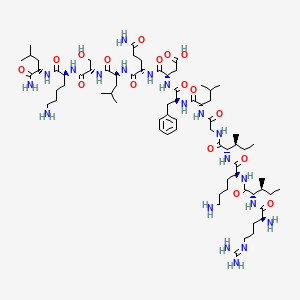
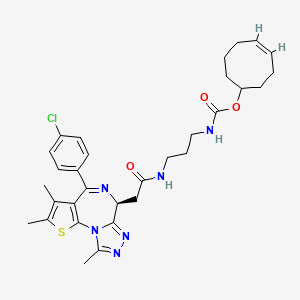
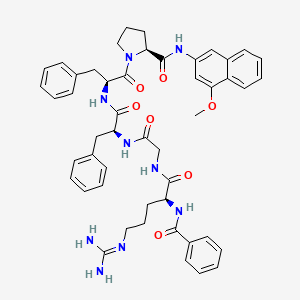
![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
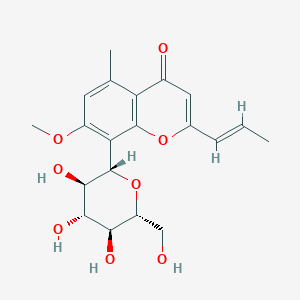
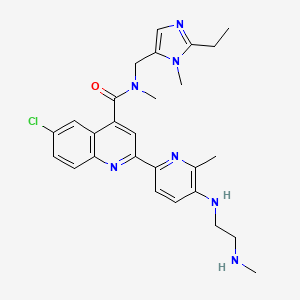
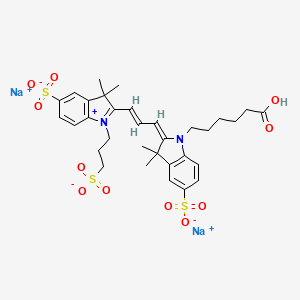
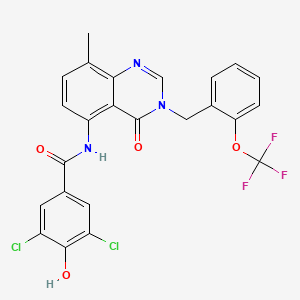
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
